Albacarcin M - 92934-54-8

Albacarcin M

Catalog Number: EVT-10898918
CAS Number: 92934-54-8
Molecular Formula: C27H28O9
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Albacarcin M is primarily sourced from the fermentation processes of Streptomyces species, specifically Streptomyces albus. The production involves culturing these bacteria under specific conditions that promote the biosynthesis of Albacarcin M. The extraction and purification processes typically utilize solvent extraction and chromatographic techniques to isolate the compound from the fermentation broth.

Classification

Albacarcin M is classified as an anthracycline antibiotic, which is characterized by its complex polycyclic structure and ability to intercalate into DNA, disrupting the function of bacterial cells. This classification places it among other notable antibiotics like doxorubicin and daunorubicin, which are widely used in cancer therapy.

Synthesis Analysis

Methods

The synthesis of Albacarcin M can be approached through both natural extraction and total synthesis methods. The total synthesis involves several key reactions, including:

  • C–H Activation: This method allows for the selective functionalization of carbon-hydrogen bonds, which is crucial in constructing the complex structure of Albacarcin M.
  • Glycosylation: A late-stage glycosylation step is often employed to introduce sugar moieties that enhance the antibiotic's activity and solubility.

Technical Details

Recent advancements have led to more efficient synthetic routes involving fewer steps compared to traditional methods. For instance, a convergent synthesis approach has been developed that utilizes boron-selective biaryl coupling techniques, significantly reducing the number of required reactions while maintaining high yields.

Molecular Structure Analysis

Structure

The molecular structure of Albacarcin M features a tetracyclic core with multiple functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

  • Core Structure: A complex arrangement of fused rings typical of anthracyclines.
  • Functional Groups: Hydroxyl groups, methoxy groups, and sugar moieties attached to the core.

Data

The molecular formula for Albacarcin M is C₁₉H₂₁O₁₃, with a molecular weight of approximately 395.37 g/mol. Detailed spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized to confirm its structure.

Chemical Reactions Analysis

Reactions

Albacarcin M participates in several chemical reactions that are essential for its biological activity:

  • DNA Intercalation: The compound can intercalate between base pairs in DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species Generation: Upon reduction, Albacarcin M can generate reactive oxygen species that contribute to its cytotoxic effects on bacterial cells.

Technical Details

The reactivity profile of Albacarcin M is influenced by its structural features, particularly the presence of hydroxyl and carbonyl groups that facilitate interactions with nucleic acids and cellular components.

Mechanism of Action

Process

The mechanism through which Albacarcin M exerts its antibacterial effects primarily involves:

  1. Intercalation into DNA: This disrupts the normal function of DNA polymerases, inhibiting bacterial replication.
  2. Inhibition of Topoisomerases: Albacarcin M interferes with topoisomerase enzymes, which are crucial for DNA unwinding during replication.

Data

Studies have shown that Albacarcin M exhibits a minimum inhibitory concentration against various resistant bacterial strains, highlighting its potential effectiveness as an antibiotic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but can degrade under alkaline environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for similar compounds.

Relevant analyses such as ultraviolet-visible spectroscopy and infrared spectroscopy provide insights into its functional groups and structural integrity.

Applications

Albacarcin M has significant potential applications in scientific research and pharmaceutical development:

  • Antibiotic Development: Due to its efficacy against multi-drug-resistant bacteria, it serves as a lead compound for developing new antibiotics.
  • Cancer Research: Its structural similarities to other anthracycline drugs make it a candidate for further studies in cancer therapeutics.
  • Biochemical Studies: Used in studies investigating DNA interactions and mechanisms of antibiotic resistance.
Biosynthesis and Natural Production Pathways of Albacarcin M

Microbial Biosynthesis in Streptomyces spp.

Albacarcin M (also identified as virenomycin M or chrysomycin B) is a benzo[d]naphtho[1,2-b]pyran-6-one C-glycoside antibiotic produced by specific actinobacterial strains, most notably Streptomyces albaduncus (ATCC 39151) [3] [6]. This compound belongs to the gilvocarcin-type aryl-C-glycoside family, characterized by a tetracyclic angular lactone aglycone core linked to a deoxy sugar moiety. Biosynthesis initiates with a type II polyketide synthase (PKS) system that assembles the polyketide backbone from propionate or acetate starter units, regulated by ketosynthase genes (gilA, gilB) and an acyl carrier protein (gilC) [1]. Key tailoring steps include:

  • Oxidative Rearrangement: Flavin adenine dinucleotide (FAD)-dependent oxygenases (GilOI, GilOIV) catalyze the transformation of an angucyclinone precursor into the coumarin-based scaffold. This step is evolutionarily conserved in related pathways like jadomycin biosynthesis [1].
  • C-Glycosylation: A glycosyltransferase (GilGT) attaches D-fucofuranose to the para-position of a phenolic hydroxyl group via an unusual C-aryl linkage. GilGT exhibits an extended N-terminal domain absent in orthologous enzymes, suggesting specialized adaptation for para-selectivity [1].
  • Vinyl Group Formation: For analogues like albacarcin V, a cytochrome P450 hydroxylase (GilOIII) mediates C8 side-chain modification through hydroxylation followed by dehydration. Albacarcin M lacks this vinyl group, instead featuring a methyl substituent at C8, which correlates with reduced bioactivity compared to vinyl-bearing congeners [1] [3].

The D-fucofuranose sugar biosynthesis requires nucleotide diphosphate (NDP)-glucose synthase (GilD), a 4,6-dehydratase (GilE), and a putative epimerase (GilU). The contraction from pyranose to furanose form remains enzymatically uncharacterized but may involve GilM, a protein of unknown function [1].

Table 1: Core Enzymes in Albacarcin M Biosynthesis

GeneProtein FunctionRole in Albacarcin M Pathway
gilABCMinimal type II PKS subunitsPolyketide chain assembly
gilGTC-GlycosyltransferaseAttaches D-fucofuranose to aglycone
gilOI/gilOIVFAD-dependent oxygenasesOxidative rearrangement to coumarin scaffold
gilD/gilENDP-glucose synthase/4,6-dehydrataseDeoxysugar biosynthesis initiation
gilOIIICytochrome P450 hydroxylaseModifies C8 side-chain (inactive in M variant)

Fermentation Process Optimization for Enhanced Yield

Maximizing albacarcin M titers in Streptomyces fermentations requires precise manipulation of physicochemical and nutritional parameters. Empirical studies on related gilvocarcins indicate several critical factors:

  • Carbon and Nitrogen Sources: Slowly metabolized carbon sources (e.g., glycerol or galactose) mitigate carbon catabolite repression, enhancing secondary metabolite yields. Complex nitrogen sources like yeast extract or peptone (0.5–1.0% w/v) support higher production than inorganic salts, providing amino acid precursors for polyketide assembly [10]. Albacarcin M fermentation in S. albaduncus utilizes glucose (0.5% w/v) and peptone (1.0% w/v) in basal media, though optimized blends may incorporate starch or corn syrup for prolonged carbon release [3] [8].
  • Aeration and Agitation: Oxygen transfer significantly influences growth phase dynamics. Gilvocarcin V production in Streptomyces griseoflavus achieves peak titers (20–30 mg/L) under high oxygen saturation (1:1.22 vvm aeration) and agitation (180 rpm), preventing mycelial clumping and facilitating nutrient uptake [1] [8].
  • Culture Duration and Harvest Timing: Idiophase production typically peaks during late stationary growth. For albacarcin analogues, 96–120 hours of fermentation maximizes yield, necessitating rigorous monitoring of culture viability and metabolite stability [3] [8].

Statistical optimization methodologies markedly improve efficiency:

  • Response Surface Methodology (RSM): Box-Behnken designs applied to Bacillus subtilis protease fermentation demonstrate 300% yield increases by modeling interactions between variables (e.g., carbon concentration, inoculum size, agitation) [8]. Transposed to albacarcin M, RSM could resolve optimal combinations of pH (8.0–10.0), temperature (30–36°C), and trace elements (e.g., Mg²⁺, Mn²⁺ at 0.05% w/v) [8] [10].
  • Scale-Up Considerations: 500L bioreactor validations for analogous systems show <2% deviation from flask-level predictions when maintaining consistent dissolved oxygen (>30%) and shear stress profiles [8].

Table 2: Fermentation Parameters for Optimal Albacarcin Analog Production

ParameterOptimal RangeImpact on Yield
Temperature30–36°CMaximizes enzyme activity & membrane fluidity
pH8.0–10.0Stabilizes pH-sensitive glycosylation steps
Aeration rate1:1.2–1.5 vvmSustains aerobic metabolism & prevents acidification
Carbon sourceGlucose/starch blendsBalances growth rate & carbon catabolite avoidance
Fermentation duration96–120 hoursCaptures late idiophase production peak

Genetic Regulation of Secondary Metabolite Production

Albacarcin M biosynthesis is governed by hierarchical genetic controls that integrate pathway-specific, global, and xenogeneic regulatory circuits:

  • Cluster-Located Regulators: The gil biosynthetic gene cluster (BGC) spans 32.9 kb and harbors 26 open reading frames, including putative transcriptional regulators adjacent to resistance genes. These likely auto-regulate gil expression in response to pathway intermediates, though their exact mechanisms remain uncharacterized [1].
  • Epigenetic Silencing by Lsr2: This nucleoid-associated protein represses horizontally acquired BGCs by binding AT-rich promoter regions. lsr2 deletion in Streptomyces spp. activates cryptic clusters and amplifies antibiotic titers (e.g., 2–5 fold increases in pigmented metabolites). Given the foreign origin of many aryl-C-glycoside BGCs, Lsr2 may constrain albacarcin M production, making its knockout a strategic target for yield enhancement [2] .
  • Nutrient-Sensing Systems:
  • Phosphate Regulation: The two-component PhoR-PhoP system represses antibiotic synthesis under phosphate sufficiency (>10 mM). Albacarcin yields may increase in low-phosphate media (1–5 mM), mimicking phosphate-capped gily cluster repression in S. griseoflavus [10].
  • Nitrogen Metabolism: Glutamine synthetases (GlnA, GlnII) and transcriptional regulators (GlnR) modulate nitrogen flux. Nitrogen-limited conditions often activate antibiotic BGCs, though albacarcin-specific data requires extrapolation from gilvocarcin studies [10].

Combinatorial engineering approaches show promise:

  • Cluster Refactoring: Eliminating native promoters within the gil BGC and replacing them with constitutive or inducible counterparts (e.g., ermEp) could decouple production from physiological repression. This strategy boosted epothilone yields in S. coelicolor by 100-fold .
  • Regulator Overexpression: Heterologous expression of pleiotropic activators (e.g., afsS or bldD) in S. albaduncus may override pathway-specific silencing. bldD overexpression is documented to activate undecylprodigiosin and actinorhodin in model streptomycetes .

Table 3: Genetic Elements Influencing Albacarcin M Biosynthesis

Regulatory ElementTypeFunction & Impact on Production
lsr2Global repressorSilences AT-rich BGCs; deletion enhances yield
phoP-phoRTwo-component systemRepresses antibiotics under high phosphate
glnRTranscriptional regulatorModulates nitrogen assimilation genes
bldDDevelopmental regulatorControls sporulation & antibiotic production
gil cluster regulatorsPathway-specificAutoregulate gil transcription (hypothesized)

Properties

CAS Number

92934-54-8

Product Name

Albacarcin M

IUPAC Name

1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one

Molecular Formula

C27H28O9

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3

InChI Key

BJPYMDSMDBCKEP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O

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